molecular formula C11H14O3 B8148800 Methyl 4-hydroxy-2-isopropylbenzoate

Methyl 4-hydroxy-2-isopropylbenzoate

Cat. No. B8148800
M. Wt: 194.23 g/mol
InChI Key: CCKXULOUPTVJTP-UHFFFAOYSA-N
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Patent
US09095583B2

Procedure details

To a solution of methyl 4-(benzyloxy)-2-(prop-1-en-2-yl)benzoate (i-1d) (4.6 g, 16.3 mmol) in methanol (100 ml) was added Pd/C (0.46 g). The mixture was stirred at rt under H2 atmosphere for 24 h. Then the mixture was filtered, and the filtrate was concentrated to afford the title compound. LCMS (ESI) calc'd for C11H14O3 [M+H]+: 195.1. found: 195.1.
Name
methyl 4-(benzyloxy)-2-(prop-1-en-2-yl)benzoate
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.46 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:18]=[CH:17][C:12]([C:13]([O:15][CH3:16])=[O:14])=[C:11]([C:19]([CH3:21])=[CH2:20])[CH:10]=1)C1C=CC=CC=1>CO.[Pd]>[OH:8][C:9]1[CH:18]=[CH:17][C:12]([C:13]([O:15][CH3:16])=[O:14])=[C:11]([CH:19]([CH3:21])[CH3:20])[CH:10]=1

Inputs

Step One
Name
methyl 4-(benzyloxy)-2-(prop-1-en-2-yl)benzoate
Quantity
4.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C(=O)OC)C=C1)C(=C)C
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
0.46 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt under H2 atmosphere for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
OC1=CC(=C(C(=O)OC)C=C1)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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